6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H10N4O2 and its molecular weight is 266.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Potential
- Antimicrobial Agents Synthesis : A study detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, showcasing their potential as antimicrobial agents. Although not directly mentioning 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide, the research emphasizes the broader category of quinoline-pyrimidine compounds and their significance in developing new antimicrobial solutions (Holla et al., 2006).
Structural Analysis and Modifications
- Polymorphic Modifications : An investigation into 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrrolo[3,2,1-ij]quinoline-5-carboxamide revealed its strong diuretic properties and polymorphic modifications, underscoring the importance of structural analysis in pharmaceutical applications. This study showcases the relevance of structural modifications in enhancing drug efficacy and stability (Shishkina et al., 2018).
Novel Chemical Frameworks
Green Synthesis Approaches : A green synthesis approach was developed for regioselective synthesis of novel compounds, including those related to quinoline-pyrimidine frameworks, highlighting the importance of sustainable methods in chemical synthesis (Poomathi et al., 2015).
Sustainable Synthesis of Quinolines and Pyrimidines : Research on the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes offers insights into environmentally friendly production methods for these compounds, demonstrating the evolving landscape of chemical synthesis toward greener alternatives (Mastalir et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, including mcf-7 and hct-116 .
Properties
IUPAC Name |
6-oxo-N-quinolin-6-yl-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-13-7-12(16-8-17-13)14(20)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGPCDDVVCJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=O)NC=N3)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.